BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

Medicinal Chemistry NQO2 Inhibition Structure-Activity Relationship

Select CAS 887214-52-0 for a systematic SAR exploration of the furan-morpholinoethyl 4-nitrobenzamide pharmacophore. The para-nitro substitution pattern provides distinct electronic and hydrogen-bond acceptor geometry compared to the meta-nitro isomer (CAS 877630-87-0), a critical difference for NQO2 inhibitor development where para-analogs have shown nanomolar IC₅₀ values. The furan-2-yl group increases LogP by ~0.5–1.0 units over non-furan analogs (e.g., CAS 3948-64-9), making it a valuable comparator for membrane permeability studies. Ideal for scaffold-hopping, bioreductive prodrug design, and sigma receptor profiling.

Molecular Formula C17H19N3O5
Molecular Weight 345.355
CAS No. 887214-52-0
Cat. No. B3012634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide
CAS887214-52-0
Molecular FormulaC17H19N3O5
Molecular Weight345.355
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
InChIInChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21)
InChIKeyGEDACEFKBMMYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide (CAS 887214-52-0): Structural Identity and Procurement Context


N-(2-(Furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide (CAS 887214-52-0, molecular formula C₁₇H₁₉N₃O₅, molecular weight 345.3 g/mol) is a synthetic small molecule belonging to the N-substituted 4-nitrobenzamide class, distinguished by its unique combination of a furan-2-yl substituent, a morpholinoethyl linker, and a para-nitrobenzamide warhead . The compound is registered in the ChEMBL database (CHEMBL5179132) and is commercially available from multiple research chemical suppliers for exploratory medicinal chemistry and chemical biology applications [1]. Its closest structural analog—differing only in the position of the nitro group—is N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide (CAS 877630-87-0, CHEMBL1460149), enabling direct head-to-head positional isomer comparison [2].

Why 4-Nitro vs. 3-Nitro Positional Isomerism Precludes Generic Interchange of N-(2-(Furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide


Substituting CAS 887214-52-0 with its 3-nitro isomer (CAS 877630-87-0) or simpler morpholinoethyl nitrobenzamide derivatives lacking the furan ring is not scientifically justifiable without explicit comparative bioactivity data. The para-nitro (4-nitro) substitution pattern confers distinct electronic properties, dipole moment orientation, and hydrogen-bond acceptor geometry relative to the meta-nitro (3-nitro) isomer, directly affecting molecular recognition at biological targets [1]. In the structurally related furan-amidine series, para-nitro substitution on the aromatic ring was a key determinant of NQO2 inhibitory potency, with the most active compounds achieving IC₅₀ values of 15 nM, while meta-nitro analogs displayed quantitatively different activity profiles [2]. Furthermore, the furan-2-yl substituent distinguishes this compound from simpler N-(2-morpholinoethyl)-4-nitrobenzamide (CAS 3948-64-9), which lacks the aromatic furan ring and consequently possesses a lower calculated LogP and reduced capacity for π-stacking interactions . These structural differences are not cosmetic; they create distinct pharmacophores that cannot be assumed equivalent in the absence of head-to-head experimental evidence.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide (CAS 887214-52-0) vs. Closest Comparators


Nitro Positional Isomerism: 4-Nitro (Para) vs. 3-Nitro (Meta) Substitution in the Furan-Morpholinoethyl Benzamide Series

The 4-nitro (para) substitution in CAS 887214-52-0 is predicted to confer distinct target-binding geometry compared to the 3-nitro (meta) isomer CAS 877630-87-0 (CHEMBL1460149). In the structurally related non-symmetrical furan-amidine series, compounds bearing para-nitro substitution on the aromatic ring achieved NQO2 IC₅₀ values of 15 nM, representing the most potent subset of inhibitors in that study [1]. While direct NQO2 inhibition data for CAS 887214-52-0 itself have not been reported in peer-reviewed literature, the class-level SAR establishes that para-nitro positioning is a critical potency determinant in furan-containing nitroaromatic NQO2 inhibitors [2]. The 3-nitro isomer (CAS 877630-87-0), by contrast, presents the nitro group in a meta orientation, which alters the electrostatic potential surface and may differentially affect binding to nitroreductase enzymes such as NQO2 [2].

Medicinal Chemistry NQO2 Inhibition Structure-Activity Relationship

Furan Ring Contribution: Enhanced Lipophilicity and π-Stacking Capacity vs. Non-Furan Morpholinoethyl 4-Nitrobenzamide

CAS 887214-52-0 contains a furan-2-yl substituent on the ethyl linker that is absent in the simpler analog N-(2-morpholinoethyl)-4-nitrobenzamide (CAS 3948-64-9). The furan ring increases the molecular weight by 66 Da (345.3 vs. 279.3 g/mol) and adds an aromatic heterocycle capable of π-π stacking and hydrogen-bond acceptor interactions via the furan oxygen . While experimentally measured LogP values are not available in the peer-reviewed literature for either compound, the increased carbon count and aromatic surface area of CAS 887214-52-0 predict a LogP elevation of approximately 0.5–1.0 log units compared to the non-furan analog, which has a calculated XLogP of ~0.7 . This difference is expected to influence membrane permeability, protein binding, and pharmacokinetic behavior.

Physicochemical Profiling LogP Drug Design

Structural Differentiation from IRAK-1/4 Inhibitor I: Amide Linker vs. Benzimidazole Scaffold

CAS 887214-52-0 is structurally distinct from IRAK-1-4 Inhibitor I (CAS 509093-47-4, N-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide), a well-characterized probe with reported IC₅₀ values of 0.2 μM (IRAK-4) and 0.3 μM (IRAK-1) . IRAK-1-4 Inhibitor I employs a benzimidazole core connected to a 3-nitrobenzamide via an amide bond, with the morpholinoethyl group attached to the benzimidazole N1 position. In contrast, CAS 887214-52-0 uses a direct amide linkage between the 4-nitrobenzamide carbonyl and the ethyl linker bearing both furan-2-yl and morpholino substituents. This scaffold difference is fundamental: the benzimidazole series has demonstrated IRAK kinase inhibition, whereas the furan-ethyl-morpholino scaffold may address distinct target space, including nitroreductase enzymes (e.g., NQO2) or sigma receptors based on structural similarity to known morpholino-benzamide sigma ligands [1].

Kinase Inhibition IRAK Scaffold Hopping

Nitrobenzamide Reduction Potential: 4-Nitro vs. 2-Nitro and 3-Nitro Isomers in Bioreductive Activation

The electrochemical reduction potential of the 4-nitro group in CAS 887214-52-0 is expected to differ from the 3-nitro isomer (CAS 877630-87-0) based on the electron-withdrawing/donating character of the amide substituent at the para vs. meta position. In related nitrobenzamide prodrug systems, the para-nitro orientation has been shown to be the preferred substrate for NQO1-mediated bioreduction, where the 4-nitro group of CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is reduced to the 4-hydroxylamine, the cytotoxic species [1]. Furthermore, the patent literature describes 5-(aziridin-1-yl)-N-[2-(4-morpholino)ethyl]-2,4-dinitrobenzamide as highly active against nitroreductase-positive (NR+) cell lines, establishing that the morpholinoethyl-4-nitrobenzamide architecture is compatible with bioreductive activation mechanisms [2]. While direct comparative enzymology data for CAS 887214-52-0 vs. its meta-nitro isomer are absent from the published literature, the established preference of human NQO1 and NQO2 for para-nitro substrates provides a mechanistic basis for prioritizing the 4-nitro isomer in bioreductive probe development.

Bioreductive Prodrugs Nitroreductase Hypoxia

Targeted Application Scenarios for N-(2-(Furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide Based on Differential Evidence


NQO2 Inhibitor Lead Optimization: Prioritizing Para-Nitro Substitution for Structure-Activity Relationship Expansion

Research groups developing NQO2 inhibitors for oncology or antimalarial indications should select CAS 887214-52-0 as a scaffold-hopping template to explore the SAR of furan-morpholinoethyl 4-nitrobenzamides. The class-level evidence from the furan-amidine series demonstrates that para-nitro substitution is associated with nanomolar NQO2 IC₅₀ values (15 nM) [1]. Systematic variation of the amide linker, furan substitution, and morpholine ring in CAS 887214-52-0 could generate novel NQO2 inhibitors with improved solubility and reduced DNA intercalation relative to the furan-amidine lead series, which showed undesirable DNA binding [1].

Bioreductive Prodrug Candidate Profiling: Exploiting 4-Nitro Orientation for Nitroreductase-Dependent Activation

CAS 887214-52-0 is structurally suited for evaluation as a bioreductive prodrug scaffold in nitroreductase (NR)-dependent gene therapy or hypoxia-targeted chemotherapy. The 4-nitrobenzamide motif is the established substrate for human NQO1, and the morpholinoethyl substituent has precedent in NR+ cell line-active prodrugs, as demonstrated by the highly active 5-(aziridin-1-yl)-N-[2-(4-morpholino)ethyl]-2,4-dinitrobenzamide [2]. The furan-2-yl group may be modified or replaced with aziridine or other leaving groups to generate cytotoxic species upon enzymatic reduction, making this compound a versatile starting point for prodrug design.

Physicochemical Comparator for Membrane Permeability Studies: Furan-Containing vs. Non-Furan Morpholinoethyl Benzamides

The presence of the furan-2-yl ring in CAS 887214-52-0 provides a distinct physicochemical profile (predicted LogP elevated by ~0.5–1.0 units) compared to the non-furan analog N-(2-morpholinoethyl)-4-nitrobenzamide (CAS 3948-64-9; XLogP ≈ 0.7) . This makes CAS 887214-52-0 a useful comparator compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies aimed at quantifying the contribution of the furan heterocycle to passive membrane diffusion in the morpholinoethyl benzamide series.

Sigma Receptor Ligand Screening: Exploring Morpholino-Benzamide Pharmacophore Space

Morpholino-containing benzamides have demonstrated nanomolar affinity for sigma-1 receptors (e.g., N-(2-(benzyl(methyl)amino)ethyl)-4-nitrobenzamide, Ki = 3.60 nM) [3]. CAS 887214-52-0 combines the morpholinoethyl-4-nitrobenzamide core with an additional furan-2-yl substituent, creating a structurally differentiated sigma receptor ligand candidate. Procurement of this compound for sigma receptor binding screens may identify novel structure-activity relationships that distinguish it from simpler morpholino-benzamide sigma ligands lacking the furan substituent.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.